molecular formula C20H28ClNO5 B1398256 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-72-8

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1398256
CAS No.: 1354486-72-8
M. Wt: 397.9 g/mol
InChI Key: MBGQAMBJZQCCJQ-ZFWWWQNUSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a chlorophenoxy group. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the electrophilic carbon of the chlorophenoxy compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and protein-ligand interactions.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the manufacturing of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The molecular pathways involved in its action can include binding to active sites of enzymes, altering their conformation, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-fluorophenoxy]-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-bromophenoxy]-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid

Uniqueness

The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenoxy group, in particular, imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO5/c1-19(2,3)12-7-8-16(14(21)9-12)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGQAMBJZQCCJQ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106580
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354486-72-8
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354486-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid

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